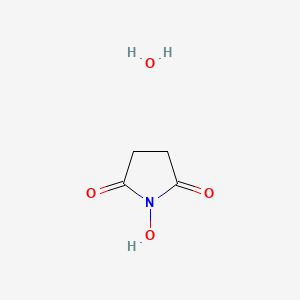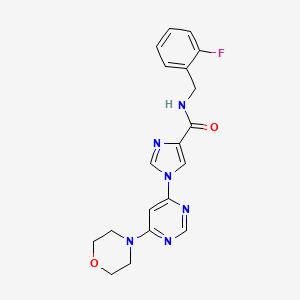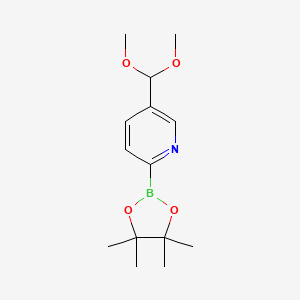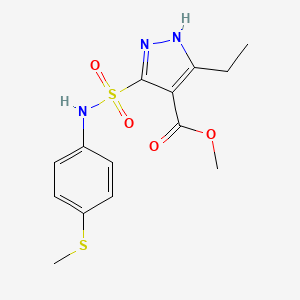![molecular formula C20H22ClN3O3 B2936849 N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide CAS No. 499197-54-5](/img/structure/B2936849.png)
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide” is a chemical compound with the molecular formula C20H22ClN3O3 and a molecular weight of 387.86. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis
The empirical formula of this compound is C20H22ClN3O3 and it has a molecular weight of 387.86. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches
A variety of synthetic methods have been developed to create compounds containing the piperazine moiety, which is structurally similar to N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide. For instance, the one-pot Biginelli synthesis has been employed to create novel dihydropyrimidinone derivatives containing piperazine and morpholine moieties, showcasing a method for generating compounds with potential pharmacological properties (M. A. Bhat et al., 2018).
Structural Studies
The structural characteristics of compounds with the piperazine component have been extensively studied to understand their potential interactions with biological targets. The crystal structure of related compounds has been elucidated to detail the molecular conformations, which are crucial for their biological activities (C. Kavitha et al., 2014).
Biological Applications
Antimicrobial Activities
Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).
Receptor Ligand Interactions
Research into compounds containing elements structurally related to this compound has also focused on their affinity and selectivity towards various receptors. This includes the study of dopamine D(3) receptor ligands, where modifications to the aromatic ring linked to the N-1 piperazine ring were explored for enhancing receptor affinity (M. Leopoldo et al., 2002).
Antipsychotic Potential
Certain benzamide derivatives, with structural similarity to the compound , have been investigated for their potential as antipsychotic agents. These studies examine the binding to dopamine and serotonin receptors, providing insights into the development of atypical antipsychotic medications (M. H. Norman et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-2-3-15(21)10-17(14)24-8-6-23(7-9-24)12-20(25)22-16-4-5-18-19(11-16)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWMBIORYIANMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)
![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)

![3-benzyl-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2936778.png)



![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)

![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2936786.png)
